

Structure-Activity Relationship of 4-(4-Fluorophenoxy)benzonitrile Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)benzonitrile

Cat. No.: B1270419

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The **4-(4-fluorophenoxy)benzonitrile** scaffold serves as a versatile building block in medicinal chemistry, leading to the development of a diverse range of biologically active compounds.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs derived from or related to this core structure, targeting different biological pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Analogs as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several series of compounds incorporating a fluorophenoxy moiety have been investigated for their potential to inhibit c-Met, demonstrating that this functional group can be beneficial for potent activity.

N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives

A series of novel 4-phenoxy pyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase.^[2] The study identified compound 26a as a particularly potent inhibitor.

Key Findings:

- The presence of a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker was found to be preferable for activity.[2]
- Electron-withdrawing groups on the terminal phenyl ring, such as the fluorine atom, were shown to be beneficial for improving antitumor activities.[2]

Quantitative Data:

Compound	c-Met IC50 (μM)	A549 IC50 (μM)	H460 IC50 (μM)	HT-29 IC50 (μM)
26a	0.016	1.59	0.72	0.56

Experimental Protocol:

- In vitro c-Met Kinase Assay: The inhibitory activities against c-Met kinase were not detailed in the provided information.
- In vitro Cytotoxicity Assay: The cytotoxic activities against A549, H460, and HT-29 cancer cell lines were evaluated, though the specific assay protocol (e.g., MTT, XTT) was not specified.[2]

4-(2-fluorophenoxy)quinoline Derivatives

Two series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed and synthesized as selective c-Met inhibitors.[3] Compound 16, bearing a 1H-imidazole-4-carboxamido linker, emerged as a highly potent and selective inhibitor.

Key Findings:

- The 1H-imidazole-4-carboxamido linker was demonstrated to be of great importance for the antitumor activity.[3]
- Compound 16 exhibited greater potency than the reference compound Foretinib against the tested cell lines.[3]

Quantitative Data:

Compound	c-Met Kinase IC50 (nM)	HT-29 IC50 (μM)	MKN-45 IC50 (μM)	A549 IC50 (μM)
16	1.1	0.08	0.22	0.07
Foretinib	-	0.25 (3.1x less active)	0.31 (1.4x less active)	0.15 (2.1x less active)

Experimental Protocol:

- In vitro Cytotoxicity Assay: The in vitro cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines (HT-29, MKN-45, and A549). The specific details of the assay were not provided.[3]
- In vitro c-Met Kinase Inhibitory Assay: Fifteen of the most potent compounds were further tested for their inhibitory activity against c-Met kinase. The protocol for this assay was not described.[3]
- Molecular Docking: Molecular docking studies were performed to understand the binding mode of the compounds with the c-Met kinase domain.[3]

Analogs as Serotonin Reuptake Inhibitors (SSRIs)

The 4-fluorophenyl group is a common feature in many selective serotonin reuptake inhibitors (SSRIs), including the well-known antidepressant, citalopram.

2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines

Modeled after fluoxetine, three new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives were synthesized and evaluated as potential SSRIs.[4] While these compounds did bind to the serotonin reuptake transporter (SERT), they showed significantly lower potency compared to typical SSRIs.[4]

Quantitative Data:

Compound	SERT IC50 (μM)
10 (HCl salt)	1.45
11 (HCl salt)	3.27
12 (HCl salt)	9.56

Experimental Protocol:

- SERT Binding Assay: The affinity of the compounds for the serotonin reuptake transporter (SERT) was determined, likely through a competitive radioligand binding assay, though the specific details were not provided. The results indicate single-site binding.[4]

Citalopram Analogs

To further explore the SAR at SERT, a series of (±)-4- and 5-substituted citalopram analogs were developed.[5] Citalopram itself is 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

Key Findings:

- Modifications at the 4- and 5-positions of the dihydroisobenzofuran ring were generally well-tolerated for SERT binding.[5]
- The 5-Bromo analog (5) was as active and more selective for SERT over the norepinephrine transporter (NET) than citalopram.[5]
- The enantioselectivity observed with citalopram (S > R) was retained in the synthesized enantiomeric pairs of the analogs.[5]

Quantitative Data for Selected Analogs:

Compound	SERT Ki (nM)	NET Ki (nM)	DAT Ki (nM)
Citalopram (1)	1.94	>3070	>10,000
5-Br analog (5)	1.04	>10,000	>10,000
5-I analog (21)	1.42	>10,000	>10,000

Experimental Protocol:

- Monoamine Transporter Binding Assays: The binding affinities of the analogs for SERT, DAT, and NET were evaluated in native rodent tissue, presumably using radioligand binding assays.[5]

Analogues as Equilibrative Nucleoside Transporter (ENT) Inhibitors

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside salvage and for regulating adenosine signaling.

FPMINT Analogs

A series of analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a known ENT inhibitor, were screened to study their SAR. [6]

Key Findings:

- The presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2.[6]
- Replacement of the naphthalene moiety with a benzene ring abolished the inhibitory effects. [6]
- Compound 3c was identified as the most potent inhibitor among the tested analogs.[6]

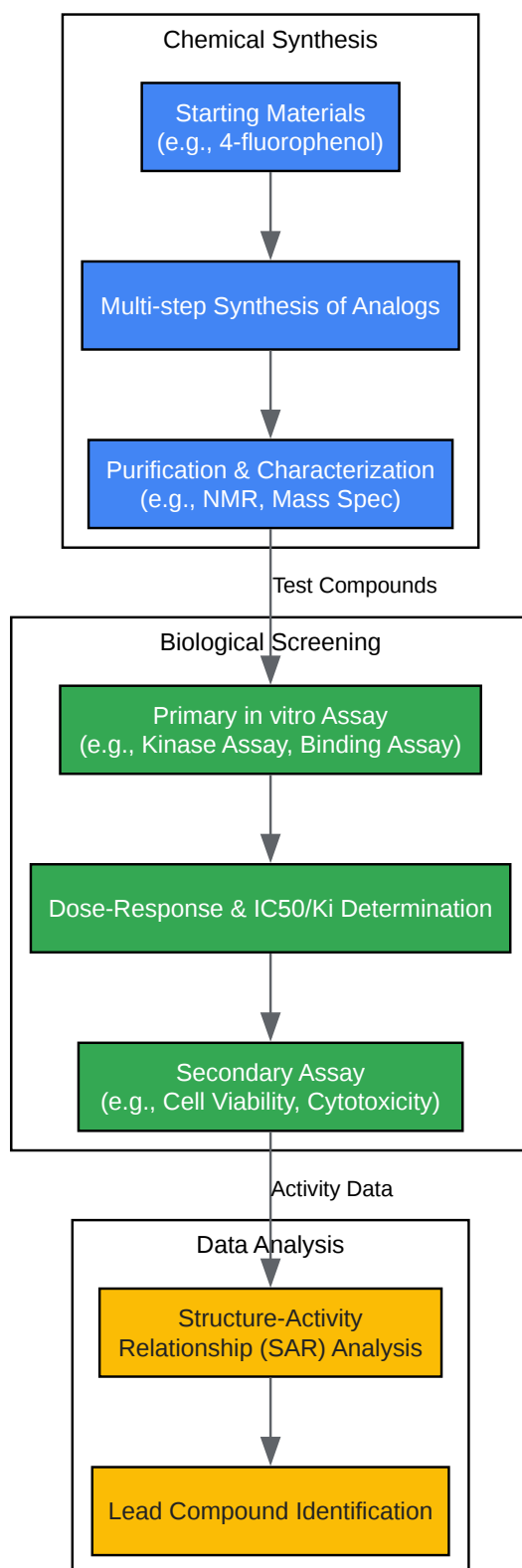
Quantitative Data:

Compound	ENT1 IC50 (μM)	ENT2 IC50 (μM)
2b	12.68	2.95
3c	2.38	0.57

Experimental Protocol:

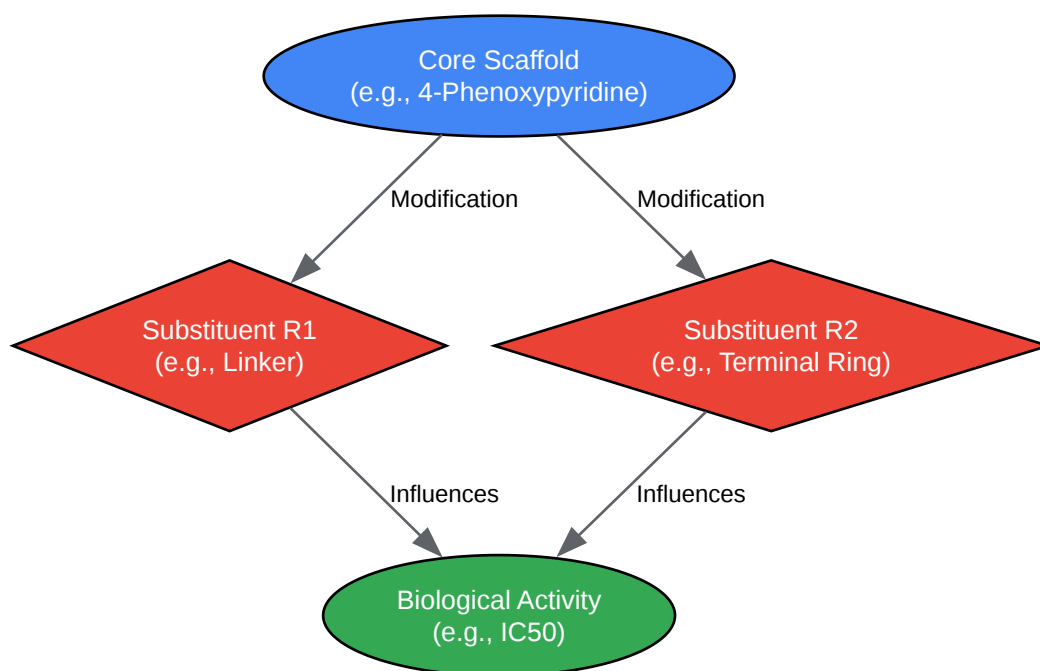
- **[3H]uridine Uptake Assay:** The inhibitory activity of the analogs was assessed by measuring the uptake of [3H]uridine in nucleoside transporter-deficient cells that were transfected with cloned human ENT1 and ENT2.^[6] The IC50 values were determined from dose-response curves.^[6]
- **Kinetic Analysis:** For the most potent compound (3c), kinetic studies were performed to determine the mechanism of inhibition by measuring the effect on the Vmax and Km of [3H]uridine uptake.^[6]

Visualizations



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Caption: General workflow for the synthesis and evaluation of novel chemical analogs.



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Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

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